molecular formula C10H8F4 B13714150 2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene

2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B13714150
M. Wt: 204.16 g/mol
InChI Key: KUTHXRDHICMQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F4 It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of the cyclopropyl, fluorine, and trifluoromethyl groups onto a benzene ring. One common method involves the reaction of cyclopropylbenzene with fluorinating agents such as elemental fluorine or hydrogen fluoride in the presence of a catalyst. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive fluorinating agents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove or alter specific functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride, lithium diisopropylamide, or Grignard reagents can be used under controlled conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other modified compounds .

Scientific Research Applications

2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The cyclopropyl group can also influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

  • 2-Cyclopropyl-1-fluoro-4-methylbenzene
  • 2-Cyclopropyl-1-chloro-4-(trifluoromethyl)benzene
  • 2-Cyclopropyl-1-fluoro-4-(difluoromethyl)benzene

Comparison: 2-Cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8F4

Molecular Weight

204.16 g/mol

IUPAC Name

2-cyclopropyl-1-fluoro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F4/c11-9-4-3-7(10(12,13)14)5-8(9)6-1-2-6/h3-6H,1-2H2

InChI Key

KUTHXRDHICMQTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.